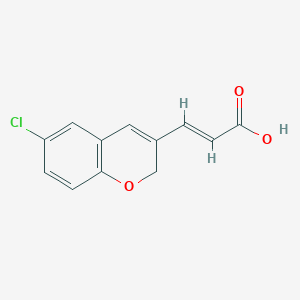

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGKTNRMAWNURS-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid typically involves the reaction of 6-chloro-2H-chromen-3-yl with prop-2-enoic acid under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is carried out in a solvent such as ethanol or acetone at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium cyanide

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium cyanide in ethanol

Major Products Formed

Scientific Research Applications

Chemistry

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid serves as a precursor in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for developing more complex molecules.

| Application | Description |

|---|---|

| Precursor | Building block for synthesizing complex coumarin derivatives |

| Reagent | Used in various organic reactions |

Biology

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Initial studies suggest significant free radical scavenging activity.

- Antimicrobial Activity : The chromene structure is prevalent in natural products known for antimicrobial properties.

- Anti-inflammatory Effects : Potential to inhibit inflammatory processes.

- Anticancer Potential : Ongoing studies explore its effects on cancer cell lines.

| Biological Activity | Evidence |

|---|---|

| Antioxidant | Free radical scavenging activity observed |

| Antimicrobial | Preliminary investigations needed |

| Anti-inflammatory | Inhibition of inflammatory enzymes suggested |

| Anticancer | Interaction with metabolic pathways relevant to cancer |

Medicine

The compound is under investigation for its potential therapeutic effects:

- Anti-inflammatory Applications : Studies focus on its ability to inhibit enzymes involved in inflammation.

- Anticancer Research : Evaluated for cytotoxic effects against various cancer cell lines, showing promise in inhibiting tumor growth.

Case Studies

- A study evaluating the anticancer activity of coumarin derivatives found that structural modifications significantly affect their efficacy against various cancer cell lines, indicating that this compound may have enhanced anticancer properties compared to other analogs .

- Another investigation into the antioxidant properties of similar compounds demonstrated that those with acrylic acid moieties exhibited significant free radical scavenging abilities, suggesting that this compound could be similarly effective .

Mechanism of Action

The mechanism of action of 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Chromene Derivatives

- 3-{2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid (C₁₇H₁₃ClO₃): This compound features a fused furochromene system with additional methyl groups and a propanoic acid side chain. The extended aromatic system may enhance UV absorption properties compared to the simpler chromene scaffold in the target compound.

- The propoxy and methyl substituents introduce steric hindrance, which could affect binding to enzymatic targets .

- 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (C₁₀H₅ClO₄): The direct attachment of a carboxylic acid group to the chromenone ring results in stronger acidity (pKa ~2.5) compared to the propenoic acid derivative (pKa 4.55). This difference impacts solubility and ionization under physiological conditions .

Benzimidazole and Indole Analogs

- 3-(6-Chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid (C₁₁H₁₁ClN₂O₂): Replacement of the chromene ring with a benzimidazole system introduces nitrogen-based hydrogen bonding capabilities.

- (2E)-3-(1H-Indol-5-yl)prop-2-enoic acid (C₁₁H₉NO₂): The indole moiety provides a planar aromatic system with distinct electronic properties compared to chromene. The propenoic acid group retains conjugation but may exhibit different reactivity due to the indole’s electron-rich nature .

Implications of Substituent Variations

- Chlorine Position : Chlorine at position 6 (target compound) vs. position 7 (3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one) alters steric and electronic effects, influencing hydrogen-bonding patterns and molecular packing in crystalline states .

- Aromatic Systems : Chromene-based compounds prioritize π-π interactions, while benzimidazole and indole derivatives leverage heteroatom-mediated interactions (e.g., N–H···O bonds) .

Biological Activity

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid, a compound characterized by its unique chloro-substituted chromene structure, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a chromene ring fused with a prop-2-enoic acid functional group. The presence of the chloro substituent is significant, influencing both the chemical reactivity and biological activity of the molecule. This structural configuration allows it to interact with various biological targets.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can inhibit the growth of cancer cells through several mechanisms:

- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in cancer progression, such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

- Cell Viability Reduction : In vitro studies using human lung adenocarcinoma (A549) models demonstrated that this compound can significantly reduce cell viability, suggesting its potential as a chemotherapeutic agent .

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| A549 | 10 | Significant reduction in viability compared to control. | |

| HSAEC1-KT | 15 | Moderate cytotoxicity observed. |

2. Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. It has shown potential in modulating inflammatory pathways by inhibiting specific enzymes involved in inflammation:

- 5-Lipoxygenase Inhibition : Similar compounds have demonstrated the ability to inhibit 5-lipoxygenase (5-LOX), an enzyme critical in the inflammatory response. Though specific data for this compound is still emerging, its structural similarities suggest it may exhibit similar inhibitory effects .

3. Antioxidant Activity

The presence of the prop-2-enoic acid moiety suggests potential antioxidant properties. Compounds with acrylic acid derivatives have been studied for their ability to scavenge free radicals:

- Free Radical Scavenging : Preliminary studies indicate that this compound may possess antioxidant capabilities, warranting further investigation into its efficacy against oxidative stress.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The compound likely binds to active sites on enzymes, inhibiting their activity and thereby altering metabolic pathways related to cancer and inflammation.

- Receptor Modulation : It may also act on various receptors involved in cell signaling pathways, which could influence cell proliferation and survival.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar derivatives can provide insights into its relative efficacy and potential applications.

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(6-bromo-2H-chromen-3-yl)prop-2-enoic acid | Bromine instead of chlorine | Moderate anticancer activity |

| 3-(6-fluoro-2H-chromen-3-yl)prop-2-enoic acid | Fluorine instead of chlorine | Higher antioxidant activity |

| Coumarin | Parent structure | Generalized biological activity |

Case Studies

Several case studies have highlighted the therapeutic potential of coumarin derivatives similar to this compound:

- In Vitro Studies on Antitumor Activity : A study demonstrated that a related coumarin derivative significantly inhibited tumor cell growth in various cancer models, suggesting that structural modifications can enhance anticancer potency .

- Inflammation Models : Research involving animal models of inflammation showed that certain coumarin derivatives reduced inflammatory markers significantly, indicating their therapeutic potential in inflammatory diseases .

Q & A

Q. Basic | Quality Control

- HPLC Analysis: Use a C18 column (acetonitrile/water + 0.1% formic acid) to quantify purity. Retention time and peak area confirm homogeneity .

- Elemental Analysis: Match experimental C/H/N percentages with theoretical values (tolerance ≤0.4%).

- Melting Point Consistency: Compare observed mp with literature values (e.g., CRC Handbook) to detect impurities .

How does the chloro substituent influence the compound’s electronic properties and reactivity?

Q. Advanced | Computational Chemistry

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level. The chloro group withdraws electron density, lowering the HOMO energy and increasing electrophilicity at the α,β-unsaturated carboxyl .

- Reactivity Prediction: Use Fukui indices to identify nucleophilic/electrophilic sites. The β-carbon of the propenoic acid is prone to Michael addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.